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Compound of Interest

Compound Name: Phenethicillin (potassium)

Cat. No.: B14116987

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

phenethicillin potassium, a semi-synthetic antibiotic belonging to the penicillin class.[1] This

document details the methodologies for nuclear magnetic resonance (NMR) spectroscopy,

mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and ultraviolet-visible

(UV-Vis) spectroscopy, presenting key quantitative data for the characterization of this

pharmaceutical compound.

Chemical and Physical Properties
Phenethicillin potassium, chemically known as potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-

phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, is a white crystalline

solid that is freely soluble in water.[2] It is the potassium salt of phenethicillin, a narrow-

spectrum, beta-lactamase-sensitive penicillin.[2][3]
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Property Value Reference

Chemical Formula C₁₇H₁₉KN₂O₅S [1][3]

Molecular Weight 402.51 g/mol [1][3]

CAS Number 132-93-4 [3]

Appearance White crystalline solid [2]

Solubility Freely soluble in water [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

phenethicillin potassium. While specific experimental data for phenethicillin potassium is not

readily available in the public domain, a general protocol for the NMR analysis of penicillins can

be described.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: A sample of phenethicillin potassium is dissolved in a suitable deuterated

solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration

of approximately 5-10 mg/mL. A small amount of a reference standard, such as

tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is

added for chemical shift calibration.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency

of 400 MHz or higher, is used for analysis. The instrument is equipped with a broadband probe

capable of detecting both ¹H and ¹³C nuclei.

Data Acquisition:

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters

include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-

to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-5 seconds, and a pulse angle of 30-

90 degrees.
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¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be required. The spectral width is typically 0-220 ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Expected ¹H NMR Spectral Data (Hypothetical)
Based on the structure of phenethicillin potassium and typical chemical shifts for similar

penicillin derivatives, the following proton signals can be anticipated. Please note that these are

estimated values and actual experimental data may vary.

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.3-7.5 m -
Aromatic protons

(phenoxy group)

~6.9-7.1 m -
Aromatic protons

(phenoxy group)

~5.5-5.7 d ~4-5 H-5 (β-lactam ring)

~5.4-5.6 dd ~4-5, ~8-9 H-6 (β-lactam ring)

~4.8-5.0 q ~7
CH (phenoxypropyl

side chain)

~4.2-4.4 s - H-2 (thiazolidine ring)

~1.5-1.7 d ~7
CH₃ (phenoxypropyl

side chain)

~1.4-1.6 s - CH₃ (gem-dimethyl)

~1.2-1.4 s - CH₃ (gem-dimethyl)

Expected ¹³C NMR Spectral Data (Hypothetical)
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The proton-decoupled ¹³C NMR spectrum of phenethicillin potassium is expected to show

distinct signals for each carbon atom in a unique chemical environment. PubChem indicates

the existence of a ¹³C NMR spectrum, though the specific data is not provided.[3]

Chemical Shift (δ, ppm) Assignment

~175-178 C=O (carboxyl)

~172-175 C=O (amide, β-lactam)

~168-171 C=O (amide, side chain)

~155-158 C-O (aromatic)

~115-130 Aromatic carbons

~75-78 C-O (phenoxypropyl side chain)

~68-71 C-5 (β-lactam ring)

~65-68 C-2 (thiazolidine ring)

~58-61 C-6 (β-lactam ring)

~63-66 C-3 (thiazolidine ring)

~30-33 CH₃ (gem-dimethyl)

~25-28 CH₃ (gem-dimethyl)

~18-21 CH₃ (phenoxypropyl side chain)

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

phenethicillin potassium, aiding in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)
Sample Preparation: A dilute solution of phenethicillin potassium is prepared in a suitable

solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or
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methanol, often with the addition of a small amount of an acid (e.g., formic acid) or base to

promote ionization.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is

used. This can be a standalone mass analyzer (e.g., quadrupole) or a tandem mass

spectrometer (e.g., QqQ, Q-TOF) for fragmentation studies (MS/MS).

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

after separation by liquid chromatography (LC).

Full Scan MS: The instrument is operated in full scan mode to detect the molecular ion. For

phenethicillin, the expected protonated molecule [M+H]⁺ would have an m/z of 365.1, and

the deprotonated molecule [M-K+H]⁻ would have an m/z of 363.1. The potassium adduct [M-

K+2Na]⁺ might also be observed.

Tandem MS (MS/MS): The molecular ion is selected in the first mass analyzer and subjected

to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then

analyzed in the second mass analyzer.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions. The fragmentation pattern provides structural information.

Expected Fragmentation Pattern
Based on the known fragmentation of penicillins, the following key fragmentation pathways are

expected for phenethicillin:

Cleavage of the β-lactam ring: This is a characteristic fragmentation for penicillins and would

lead to several diagnostic ions.

Loss of the side chain: Fragmentation of the amide bond connecting the phenoxypropyl side

chain to the 6-aminopenicillanic acid (6-APA) core.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in

phenethicillin potassium.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
Sample Preparation: A small amount of the solid phenethicillin potassium powder is placed

directly onto the ATR crystal. No further sample preparation is typically required. Alternatively, a

potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with

dry KBr powder and pressing it into a transparent disk.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used. The ATR

crystal is typically diamond or zinc selenide.

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the

sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹

over the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum. The spectrum is then analyzed for the

presence of characteristic absorption bands.

Key FTIR Absorption Bands
The FTIR spectrum of phenethicillin potassium is expected to show characteristic absorption

bands corresponding to its various functional groups.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3300-3400 N-H (amide) Stretching

~3000-3100 C-H (aromatic) Stretching

~2850-2960 C-H (aliphatic) Stretching

~1760-1780 C=O (β-lactam) Stretching

~1680-1700 C=O (amide I) Stretching

~1600, ~1490 C=C (aromatic) Stretching

~1520-1540 N-H bend (amide II) Bending

~1240 C-O (ether) Asymmetric Stretching

~1080 C-O (ether) Symmetric Stretching
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Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for the quantitative analysis of phenethicillin potassium and for

monitoring its stability.

Experimental Protocol: UV-Vis Spectrophotometry
Sample Preparation: A stock solution of phenethicillin potassium is prepared by accurately

weighing a known amount of the substance and dissolving it in a suitable solvent, such as

water or a buffer solution. A series of standard solutions of known concentrations are prepared

by diluting the stock solution.
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Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis. Quartz

cuvettes with a 1 cm path length are typically employed.

Data Acquisition: The spectrophotometer is blanked with the solvent used to prepare the

samples. The absorbance of each standard solution is measured at the wavelength of

maximum absorbance (λmax). The λmax for penicillins is typically in the UV region. For some

penicillins, a spectrophotometric method involving reaction with ammonium vanadate and

measurement at 750 nm has been described.[4]

Data Analysis: A calibration curve is constructed by plotting the absorbance versus the

concentration of the standard solutions. The concentration of an unknown sample can then be

determined from its absorbance using the calibration curve.

Expected UV-Vis Spectral Data
Phenethicillin potassium is expected to exhibit UV absorbance due to its aromatic phenoxy

group and the β-lactam ring. The exact λmax and molar absorptivity would need to be

determined experimentally.

Parameter Expected Value

λmax
In the UV region (specific value to be

determined)

Molar Absorptivity (ε)
To be determined from the slope of the

calibration curve
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Conclusion
The spectroscopic techniques of NMR, MS, FTIR, and UV-Vis provide a comprehensive

analytical toolkit for the characterization and quality control of phenethicillin potassium. This

guide outlines the fundamental experimental protocols and expected spectral features for this

important antibiotic. While specific, publicly available quantitative data for phenethicillin

potassium is limited, the methodologies and general spectral characteristics described herein

provide a solid foundation for researchers, scientists, and drug development professionals
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working with this compound. It is recommended that experimental data be acquired under

specific laboratory conditions for precise characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14116987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

